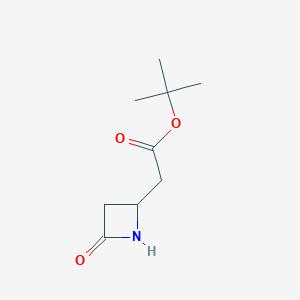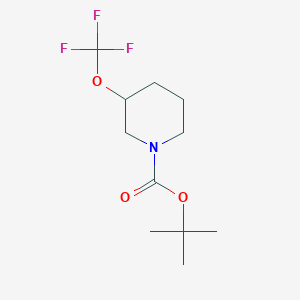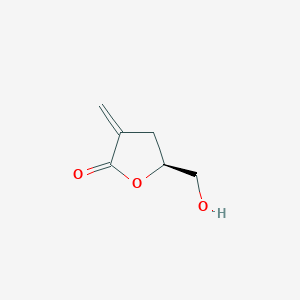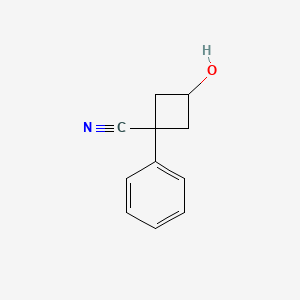![molecular formula C9H15IN2 B11760816 Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
Trimethyl[(pyridin-3-yl)methyl]azanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide is typically synthesized by reacting 3-pyridinemethanol with trimethylamine in the presence of methyl iodide . The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
3-pyridinemethanol+trimethylamine+methyl iodide→N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide
Industrial Production Methods
In industrial settings, the synthesis of N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide is scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium bromide (NaBr) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium N-oxide.
Reduction: Secondary or tertiary amines.
Substitution: N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium chloride or bromide.
Scientific Research Applications
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Pathways Involved: It can participate in redox reactions, substitution reactions, and other chemical processes that alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide
- N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide
- N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium chloride
Uniqueness
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C9H15IN2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
trimethyl(pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-5-4-6-10-7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RFXOQZICQSKPKI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CN=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)




![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

